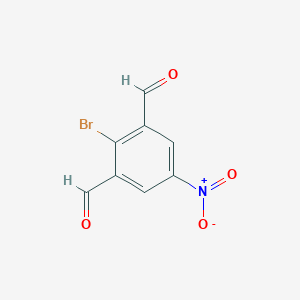

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde

Description

BenchChem offers high-quality 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-nitrobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO4/c9-8-5(3-11)1-7(10(13)14)2-6(8)4-12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRYMSLCTSYJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Engineering of Meta-Pore Environments: A Technical Guide to Functionalized Isophthalaldehyde Linkers for COF Synthesis

Executive Summary

This technical guide addresses the specific challenges and advantages of utilizing functionalized isophthalaldehyde (IPA) linkers in the synthesis of Covalent Organic Frameworks (COFs). While terephthalaldehyde (para-substituted) dominates the literature due to its linear symmetry, isophthalaldehyde (meta-substituted) offers a critical geometric advantage: the introduction of curvature and lower-symmetry pore environments .

This guide moves beyond basic synthesis, focusing on the electronic tuning of the IPA core (via -OH, -OMe, -F substituents) to modulate crystallization kinetics and chemical stability—vital parameters for drug delivery applications where payload retention and release profiles are non-negotiable.

Part 1: Structural Logic & Design Principles

The "Meta-Effect" in Reticular Chemistry

Unlike the linear propagation of terephthalaldehyde (1,4-linkage), isophthalaldehyde (1,3-linkage) introduces a

Electronic Tuning of the Aldehyde

The reactivity of the carbonyl carbon is dictated by the functional groups on the benzene ring. For high-performance COFs, we utilize specific substitutions:

-

Electron-Donating Groups (EDGs) [-OH, -OMe]:

-

Effect: Increase electron density on the ring, slightly deactivating the carbonyl carbon toward nucleophilic attack by the amine.

-

Benefit: Slower nucleation rates. This "error-correction" window allows for the formation of larger, defect-free crystalline domains.

-

Special Case (2-OH or 4,6-diOH): Hydroxyl groups ortho to the aldehyde enable intramolecular hydrogen bonding (enol-imine form), significantly boosting hydrolytic stability.

-

-

Electron-Withdrawing Groups (EWGs) [-F, -NO2]:

-

Effect: Activate the carbonyl, increasing reaction kinetics.

-

Risk: Rapid precipitation of amorphous kinetic products. Requires aggressive modulation (see Section 2).

-

Figure 1: Decision matrix for functionalizing isophthalaldehyde linkers based on desired kinetic and stability outcomes.

Part 2: Synthesis Methodologies

Protocol A: Solvothermal Synthesis with Modulator

This is the gold standard for generating highly crystalline IPA-COFs. We utilize a modulator approach (monofunctional aldehyde) to compete with the linker, slowing down crystal growth and allowing defect repair.

Materials:

-

Linker A: 2,5-dimethoxyisophthalaldehyde (DM-IPA) [Selected for pore tuning]

-

Linker B: 1,3,5-tris(4-aminophenyl)benzene (TAPB)

-

Solvent: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)

-

Catalyst: 6M Aqueous Acetic Acid

-

Modulator: Benzaldehyde (5 mol% relative to aldehyde groups)

Step-by-Step Workflow:

-

Charge: In a Pyrex tube (10 mL), dissolve DM-IPA (0.3 mmol) and TAPB (0.2 mmol) in the o-DCB/n-BuOH mixture (3 mL).

-

Modulate: Add Benzaldehyde (10 µL). Sonicate for 10 minutes to ensure homogeneity.

-

Catalyze: Add 0.3 mL of 6M acetic acid. The mixture will turn turbid (initial amorphous precipitation).

-

Degas: Perform 3 cycles of freeze-pump-thaw. Critical: Oxygen must be removed to prevent amine oxidation, which terminates chain growth.

-

Flame Seal: Seal the tube under vacuum (approx. 150 mTorr).

-

Thermolysis: Place in an oven at 120°C.

-

Ramp: 1°C/min to setpoint (prevents thermal shock).

-

Dwell: 72 hours (undisturbed).

-

-

Isolation: Filter the resulting precipitate. Wash with THF (Soxhlet extraction, 24h) to remove trapped oligomers and the modulator.[1]

-

Activation: Supercritical

drying is recommended to prevent pore collapse, especially for meta-linked COFs which may have lower modulus than para-linked variants.

Protocol B: Lewis-Acid Catalyzed (Room Temperature)

For heat-sensitive functional groups (e.g., if loading a drug in situ), use Scandium Triflate.

-

Catalyst:

(0.1 eq). -

Solvent: 1,4-Dioxane.

-

Condition: Stir at ambient temperature for 48 hours.

-

Note: Crystallinity is typically lower than solvothermal methods but sufficient for amorphous drug delivery vehicles.

Part 3: Critical Quality Attributes (CQAs)

To validate the synthesis of a functionalized IPA-COF, compare against these benchmarks:

| Attribute | Technique | Target Specification | Troubleshooting |

| Crystallinity | PXRD | Sharp low-angle peaks ( | Broad peaks? Increase modulator conc. or reaction time. |

| Porosity | Type I (microporous) or Type IV (mesoporous). | Low SA? Incomplete activation. Re-wash with MeOH/Soxhlet. | |

| Linkage Integrity | FT-IR | Disappearance of C=O ( | Residual C=O? Stoichiometry error. Check monomer purity. |

| Chemical Stability | Acid Soak | Retention of PXRD after 24h in 1M HCl. | Structure collapse? Switch to OH-functionalized linker (keto-enamine). |

Part 4: Application Case Study – Drug Delivery

Target: Hydrophobic small molecule drug (e.g., Ibuprofen or Doxorubicin).

Why Functionalized IPA? Standard COFs often exhibit "burst release" due to weak interactions between the drug and the smooth pore wall. By using 2,5-dihydroxyisophthalaldehyde , we engineer the pore surface:

-

H-Bonding Sites: The phenolic -OH groups act as anchor points for the drug molecule.

-

Cage Effect: The meta-linkage creates a more tortuous path for diffusion compared to straight channels.

Experimental Logic:

-

Loading: Soak activated COF in a saturated drug solution (hexane or ethanol) for 48 hours.

-

Release Study: Dialysis bag method in PBS (pH 7.4).

-

Expectation: Functionalized IPA-COFs should show a sustained release profile (zero-order kinetics) rather than a first-order burst, due to the drug-wall interactions defined by the linker substituents.

Figure 2: Mechanistic pathway for sustained drug release utilizing the specific geometry and chemistry of functionalized IPA-COFs.

References

-

Keto-enamine COF Synthesis & Stability

- Title: Highly stable β-ketoenamine-based covalent organic frameworks (COFs)

- Source:M

-

URL:[Link]

-

Monomer Exchange & Crystallinity Enhancement

-

Drug Delivery Applications

-

Modulator Effects on Crystallinity

- Sc(OTf)3 Catalyzed Synthesis: Title: Synthesis and Functionalization of Three-Dimensional Covalent Organic Frameworks. Source: University of Michigan (Deep Blue Repository).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Improved synthesis of β-ketoenamine-linked covalent organic frameworks via monomer exchange reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. cris.technion.ac.il [cris.technion.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. OAR@UM: An investigation on the potential of covalent organic frameworks (COFs) to be used as nanocarriers in drug delivery systems [um.edu.mt]

- 6. pubs.rsc.org [pubs.rsc.org]

The Solubility Enigma of 2-Bromo-5-Nitro-Substituted Aromatic Aldehydes: An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility profile of lead candidates is paramount. This is particularly true for compounds such as 2-bromo-5-nitro-substituted aromatic aldehydes, a class of molecules with significant potential in medicinal chemistry. Their unique electronic and structural features, conferred by the bromo and nitro substituents, present both opportunities and challenges in drug design. This in-depth technical guide provides a thorough exploration of the core principles governing the solubility of these compounds, detailed experimental methodologies for solubility determination, and an analysis of the structure-solubility relationship.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[2][3] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[1] Consequently, understanding and optimizing the solubility of a new chemical entity (NCE) is a cornerstone of modern drug development.

Nitroaromatic compounds, in particular, are a class of molecules that have garnered significant interest in pharmaceutical research due to their diverse biological activities.[4] The inclusion of a nitro group can modulate the electronic properties of a molecule, potentially enhancing its therapeutic action.[5] Similarly, halogenated aromatic compounds are prevalent in many approved drugs. The 2-bromo-5-nitro-substituted aromatic aldehyde scaffold, therefore, represents a promising area for the development of novel therapeutics. However, the very features that make these compounds biologically interesting—the strongly electron-withdrawing nitro group and the lipophilic bromo substituent—can significantly impact their solubility.

This guide will delve into the nuanced world of solubility as it pertains to 2-bromo-5-nitro-substituted aromatic aldehydes, providing a foundational understanding for scientists working to unlock their therapeutic potential.

Physicochemical Properties of 2-Bromo-5-Nitro-Substituted Aromatic Aldehydes

A fundamental understanding of the physicochemical properties of a compound is the first step in predicting and interpreting its solubility. For the purpose of this guide, we will focus on 2-bromo-5-nitrobenzaldehyde as a representative example.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO₃ | [4][6] |

| Molecular Weight | 230.02 g/mol | [4][6] |

| Appearance | Solid | |

| Predicted Water Solubility | Sparingly soluble | [7] |

Note: Specific quantitative solubility data for 2-bromo-5-nitrobenzaldehyde in various solvents is not extensively reported in the literature. The information provided is based on data for its isomer, 5-bromo-2-nitrobenzaldehyde, and general observations for this class of compounds.

The molecular structure of 2-bromo-5-nitrobenzaldehyde is characterized by a benzene ring substituted with an aldehyde group, a bromine atom at the ortho position, and a nitro group at the para position relative to the aldehyde. This specific substitution pattern has a profound influence on the molecule's electronic distribution and intermolecular interactions.

Factors Influencing the Solubility of 2-Bromo-5-Nitro-Substituted Aromatic Aldehydes

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a useful, albeit simplified, framework for understanding this phenomenon.

The Role of Substituents: A Mechanistic Perspective

The bromo and nitro groups on the aromatic ring are the primary determinants of the solubility of 2-bromo-5-nitro-substituted aromatic aldehydes. Both are electron-withdrawing groups, which significantly influences the molecule's polarity and ability to form intermolecular bonds.[8]

-

The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects.[9] This has several consequences for solubility:

-

Increased Polarity: The significant charge separation within the nitro group increases the overall polarity of the molecule. This can enhance solubility in polar solvents.

-

Hydrogen Bond Acceptor: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially interacting with protic solvents like water or alcohols.

-

Crystal Lattice Energy: The strong dipole-dipole interactions and potential for close packing in the solid state due to the nitro group can lead to a high crystal lattice energy. This energy must be overcome by solvent-solute interactions for dissolution to occur, which can be a significant barrier to solubility.

-

-

The Bromo Group (-Br): The bromine atom is also an electron-withdrawing group, primarily through its inductive effect.[10] Its impact on solubility is multifaceted:

-

Increased Lipophilicity: The bromine atom is significantly larger and more polarizable than a hydrogen atom, which increases the lipophilicity (fat-solubility) of the molecule. This generally decreases solubility in polar solvents like water.

-

Weak Hydrogen Bond Acceptor: While not as strong as the nitro group, the bromine atom can act as a weak hydrogen bond acceptor.

-

-

The Aldehyde Group (-CHO): The aldehyde functional group is polar and can act as a hydrogen bond acceptor.[8] This contributes to the overall polarity of the molecule and its potential for interaction with polar solvents.

The Impact of Substituent Position (Isomerism)

The relative positions of the bromo and nitro groups on the aromatic ring can have a subtle but important impact on solubility. In 2-bromo-5-nitrobenzaldehyde, the bromine atom is ortho to the aldehyde, and the nitro group is para. This arrangement can lead to intramolecular interactions that influence the molecule's overall polarity and how it interacts with solvent molecules. For instance, the proximity of the ortho-bromo substituent to the aldehyde may induce steric hindrance, affecting solvation. The para-nitro group, on the other hand, exerts a strong, unimpeded electron-withdrawing effect on the entire molecule.[11]

The Solvent Environment

The choice of solvent is critical in determining the solubility of 2-bromo-5-nitro-substituted aromatic aldehydes.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the polar nature of the nitro and aldehyde groups may suggest some solubility, the overall lipophilicity of the brominated aromatic ring is a significant counteracting factor. As such, these compounds are expected to be sparingly soluble in water.[7]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): These solvents are highly polar and can effectively solvate polar molecules through dipole-dipole interactions. DMSO, in particular, is an excellent solvent for a wide range of organic compounds and is often used in biological assays.[12] It is anticipated that 2-bromo-5-nitro-substituted aromatic aldehydes would exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the nitro and aldehyde groups, these compounds are expected to have very low solubility in nonpolar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound.[13][14] This method involves equilibrating an excess of the solid compound with a solvent of interest and then measuring the concentration of the dissolved compound in the saturated solution.

The Shake-Flask Method: A Detailed Workflow

The following protocol provides a general framework for determining the solubility of a 2-bromo-5-nitro-substituted aromatic aldehyde.

Materials and Equipment:

-

2-bromo-5-nitro-substituted aromatic aldehyde (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Scintillation vials or other suitable containers with secure caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: A generalized workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation of Stock Solutions and Calibration Curve:

-

Accurately prepare a stock solution of the 2-bromo-5-nitro-substituted aromatic aldehyde in a solvent in which it is freely soluble (e.g., DMSO).

-

From this stock solution, prepare a series of standard solutions of known concentrations through serial dilution.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of instrument response versus concentration.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of the solid 2-bromo-5-nitro-substituted aromatic aldehyde to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact weight of the compound added.

-

Add a precise volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C for biological relevance).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that a true thermodynamic equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used to generate the calibration curve.

-

-

Data Analysis and Reporting:

-

Using the calibration curve, determine the concentration of the 2-bromo-5-nitro-substituted aromatic aldehyde in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the thermodynamic solubility of the compound in that specific solvent at the experimental temperature. Report the solubility in units such as mg/mL or µM.

-

Structure-Solubility Relationship: A Predictive Approach

While experimental determination is the most accurate way to assess solubility, computational models can provide valuable early insights. Quantitative Structure-Property Relationship (QSPR) models aim to correlate the chemical structure of a compound with its physicochemical properties, including solubility.[15]

These models use calculated molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors, to predict solubility.[16] For 2-bromo-5-nitro-substituted aromatic aldehydes, QSPR models can be used to:

-

Predict the aqueous solubility of novel analogs.

-

Identify the key structural features that are driving or hindering solubility.

-

Guide the design of new compounds with improved solubility profiles.

Logical Relationship Diagram for QSPR:

Caption: The logical flow of a QSPR model for predicting solubility.

Conclusion and Future Perspectives

The solubility of 2-bromo-5-nitro-substituted aromatic aldehydes is a critical parameter that must be carefully considered in the drug discovery and development process. The interplay of the electron-withdrawing nitro and bromo groups and the polar aldehyde functionality creates a complex solubility profile. While these compounds are expected to be sparingly soluble in aqueous media, their solubility in polar aprotic solvents like DMSO is likely to be significantly higher.

For researchers in this field, a thorough experimental determination of solubility using the shake-flask method is strongly recommended. Furthermore, the application of in silico predictive models can provide valuable guidance in the early stages of lead optimization.

Future work in this area should focus on generating a comprehensive experimental solubility database for a range of 2-bromo-5-nitro-substituted aromatic aldehydes in various pharmaceutically relevant solvents. This data would be invaluable for building more accurate QSPR models and for providing a clearer understanding of the structure-solubility relationships within this important class of compounds. A deeper mechanistic understanding of how the specific substitution pattern influences crystal packing and solvation will ultimately enable the rational design of more soluble and effective drug candidates.

References

- Bell, F., Durand, C., & Urban, N. (n.d.).

- (2013, February 15).

- (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.

- (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- (n.d.). Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences.

- (n.d.). 2-NITRO 5-BROMO-BENZALDEHYDE 20357-20-4 wiki. Guidechem.

- Kiralj, R., & Ferreira, M. M. C. (2008). Simple quantitative structure-property relationship (QSPR) modeling of 17O carbonyl chemical shifts in substituted benzaldehydes compared to DFT and empirical approaches. The Journal of Physical Chemistry A, 112(27), 6134–6149.

- (2021, June 5).

- (2025, October 11). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures.

- (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.

- Kiralj, R., & Ferreira, M. M. C. (n.d.). Simple Quantitative Structure-Property Relationship (QSPR) Modeling of 17O Carbonyl Chemical Shifts in Substituted Benzaldehydes.

- (n.d.). Solubilization techniques used for poorly water-soluble drugs.

- (n.d.). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.

- (2020, May 17). (PDF) The Importance of Solubility for New Drug Molecules.

- (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)....

- (n.d.). (PDF) QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds.

- (2025, March 31).

- (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

- (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.

- (n.d.). 2-Bromo-5-nitro-benzaldehyde. Sigma-Aldrich.

- (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

- (n.d.). 2-Bromo-5-nitrobenzaldehyde. PubChem.

- (2025, July 24). 2-bromo-5-nitrobenzaldehyde. ChemicalBook.

- (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Echemi.

- (2024, July 12). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.

- (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.

- (2018, January 29).

- (n.d.).

- (2019, March 4). (PDF) Mechanistic insight into the sensing of nitroaromatic compounds by metal-organic frameworks.

- (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.

- Dubost, E., Fossey, C., Cailly, T., Rault, S., & Fabis, F. (2011). Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes. The Journal of Organic Chemistry, 76(15), 6414–6420.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-bromo-5-nitrobenzaldehyde | 84459-32-5 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Simple quantitative structure-property relationship (QSPR) modeling of 17O carbonyl chemical shifts in substituted benzaldehydes compared to DFT and empirical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Post-Synthetic Modification of Bromine Groups in Covalent Organic Framework Linkers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Covalent Organic Frameworks through Post-Synthetic Modification

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities.[1][2] Their inherent porosity and high surface area make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[3][4] The ability to precisely control the chemical environment within the pores of COFs is paramount to tailoring their properties for specific applications. While the direct synthesis of functionalized COFs is a common approach, it can be limited by the stability of functional groups under the conditions of COF formation.[3][5]

Post-synthetic modification (PSM) has emerged as a powerful strategy to introduce a diverse array of functional groups onto a pre-existing COF scaffold, thereby circumventing the limitations of direct synthesis.[5][6] This approach allows for the installation of functionalities that might not be compatible with the initial COF synthesis conditions. Among the various functional handles amenable to PSM, the bromine group stands out due to its versatile reactivity, enabling a plethora of chemical transformations. This application note provides a detailed guide on the post-synthetic modification of bromine groups in COF linkers, with a focus on robust and widely applicable cross-coupling reactions and other transformations.

I. Strategic Importance of Bromine Groups in COF Linkers

The incorporation of bromine atoms into the organic linkers used for COF synthesis provides a strategic entry point for a wide range of post-synthetic modifications. The carbon-bromine (C-Br) bond is sufficiently stable to withstand typical COF synthesis conditions, yet it is reactive enough to participate in various catalytic cross-coupling reactions and nucleophilic substitutions.[7] This allows for the initial construction of a robust, crystalline brominated COF, which can then be chemically elaborated in a subsequent step. This two-step approach decouples the challenges of COF crystallization from the introduction of sensitive or complex functional moieties.

II. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Brominated COF Modification

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[8][9] These reactions have been successfully adapted for the post-synthetic modification of brominated COFs, enabling the introduction of a wide range of functional groups.[3]

A. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide.[10] It is a highly reliable and functional-group-tolerant method for forming C-C bonds, making it an ideal choice for modifying the complex architecture of COFs.[11][12]

-

Catalyst Selection: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly used.[3][13] The choice of catalyst and ligand can significantly impact the reaction efficiency. Bulky, electron-rich phosphine ligands often enhance the catalytic activity by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.[10] The choice of base can influence the reaction rate and yield, and it should be selected based on the specific substrates and solvent system.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used.[10] The solvent system must be able to solubilize the reagents and facilitate the interaction between the organic and aqueous phases.

Caption: Workflow for Suzuki-Miyaura coupling on a brominated COF.

Materials:

-

Brominated COF (e.g., Br-COF)

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon gas supply

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Filtration apparatus (e.g., Buchner funnel or centrifuge)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: In a Schlenk flask, add the brominated COF (100 mg, 1.0 eq of Br sites).

-

Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

-

Reagent Addition: To the flask, add phenylboronic acid (1.5 eq per Br site), Pd(PPh₃)₄ (0.05 eq per Br site), and anhydrous 1,4-dioxane (10 mL).

-

Base Addition: In a separate vial, dissolve K₂CO₃ (3.0 eq per Br site) in deionized water (2 mL) and degas the solution by bubbling with inert gas for 15 minutes. Add the aqueous K₂CO₃ solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours under a positive pressure of inert gas.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Purification: Filter the solid product and wash it sequentially with water, methanol, and dichloromethane to remove any unreacted starting materials, catalyst residues, and byproducts.

-

Drying: Dry the resulting functionalized COF under vacuum at 80 °C overnight.

Characterization: The successful modification can be confirmed by Fourier-transform infrared (FT-IR) spectroscopy (disappearance of the C-Br stretching vibration and appearance of new bands corresponding to the phenyl group), solid-state ¹³C NMR spectroscopy, and elemental analysis (decrease in bromine content and increase in carbon content).

B. Sonogashira Coupling: Introducing Alkynyl Functionalities

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of carbon-carbon triple bonds.[14][15] This reaction is particularly useful for introducing linear, rigid alkynyl linkers into the COF structure, which can be valuable for applications in electronics and materials science.[16]

-

Dual Catalyst System: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.

-

Base: A mild amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is commonly used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

-

Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions.

Caption: Workflow for Sonogashira coupling on a brominated COF.

Materials:

-

Brominated COF

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (NEt₃)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Schlenk flask

-

Magnetic stirrer

Procedure:

-

Preparation: In a Schlenk flask, add the brominated COF (100 mg, 1.0 eq of Br sites).

-

Degassing: Evacuate and backfill the flask with inert gas three times.

-

Reagent Addition: Add anhydrous THF (10 mL), phenylacetylene (2.0 eq per Br site), PdCl₂(PPh₃)₂ (0.05 eq per Br site), and CuI (0.1 eq per Br site).

-

Base Addition: Add freshly distilled triethylamine (5.0 eq per Br site) to the reaction mixture.

-

Reaction: Stir the reaction mixture at 60 °C for 24 hours under an inert atmosphere.

-

Workup and Purification: After cooling to room temperature, filter the solid and wash it extensively with THF, methanol, and dichloromethane.

-

Drying: Dry the functionalized COF under vacuum at 70 °C overnight.

C. Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Groups

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[17][18][19] This reaction is incredibly valuable for installing a wide variety of primary and secondary amines, anilines, and other nitrogen-containing functionalities onto the COF scaffold, which can be crucial for applications in catalysis, sensing, and drug delivery.[20][21]

-

Catalyst and Ligand: The choice of palladium precursor and, critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands such as BINAP or Josiphos-type ligands are often required to facilitate the challenging reductive elimination step that forms the C-N bond.[17]

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Caption: Workflow for Buchwald-Hartwig amination on a brominated COF.

Materials:

-

Brominated COF

-

Aniline

-

Palladium(II) acetate [Pd(OAc)₂]

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon filled glovebox

-

Sealed reaction vial

-

Magnetic stirrer and hotplate

Procedure:

-

Preparation (inside a glovebox): To a sealed reaction vial, add the brominated COF (100 mg, 1.0 eq of Br sites), Pd(OAc)₂ (0.05 eq per Br site), BINAP (0.1 eq per Br site), and NaOtBu (1.5 eq per Br site).

-

Reagent Addition: Add anhydrous toluene (10 mL) and aniline (1.2 eq per Br site) to the vial.

-

Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 110 °C and stir for 24 hours.

-

Workup and Purification: After cooling, open the vial and filter the solid. Wash the product with toluene, water, methanol, and dichloromethane.

-

Drying: Dry the amino-functionalized COF under vacuum at 80 °C.

III. Alternative Post-Synthetic Modification Strategies

While palladium-catalyzed cross-coupling reactions are highly versatile, other chemical transformations can also be employed to modify brominated COFs.

A. Nucleophilic Aromatic Substitution (SNA_r)

Under certain conditions, the bromine atoms on electron-deficient aromatic rings within the COF linker can be displaced by strong nucleophiles.[22] This provides a metal-free alternative for introducing functionalities.

-

Activating Groups: The aromatic ring bearing the bromine atom usually needs to be activated by electron-withdrawing groups (e.g., nitro, cyano) to facilitate nucleophilic attack.

-

Strong Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, or amines are required to displace the bromide.[23]

-

Solvent and Temperature: Polar aprotic solvents (e.g., DMSO, DMF) are often used to solvate the nucleophile and accelerate the reaction. Elevated temperatures may be necessary.

B. Lithiation-Trapping Reactions

Halogen-lithium exchange is a powerful method for converting an aryl bromide into a highly reactive aryllithium species.[24][25] This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

-

Organolithium Reagent: An alkyllithium reagent, such as n-butyllithium or tert-butyllithium, is used to perform the halogen-lithium exchange.

-

Low Temperatures: These reactions must be carried out at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.[26]

-

Electrophile Quench: A wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, can be used to trap the aryllithium species.[27]

IV. Characterization of Modified COFs: A Multi-Technique Approach

Thorough characterization is essential to confirm the successful post-synthetic modification of the COF and to assess the impact of the modification on its properties.

| Characterization Technique | Information Provided |

| FT-IR Spectroscopy | Confirms the disappearance of the C-Br bond stretching vibration and the appearance of new vibrational modes corresponding to the introduced functional group. |

| Solid-State NMR Spectroscopy | Provides detailed information about the local chemical environment of the carbon and nitrogen atoms in the COF. The appearance of new resonances and shifts in existing signals can confirm the covalent attachment of the new functional group. |

| Elemental Analysis | Quantifies the elemental composition of the COF. A decrease in the bromine content and an increase in the content of other relevant elements (e.g., carbon, nitrogen) provides evidence for the modification. |

| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that can confirm the presence of the newly introduced elements and provide information about their chemical states.[28] |

| Powder X-ray Diffraction (PXRD) | Assesses the crystallinity of the COF before and after modification. It is crucial to ensure that the crystalline framework of the COF is maintained during the post-synthetic modification process.[29] |

| Gas Sorption Analysis | Measures the surface area and pore volume of the COF. Post-synthetic modification can alter the porosity of the material, which can be quantified using nitrogen or argon sorption isotherms. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the modified COF. |

V. Applications in Drug Development and Beyond

The ability to precisely functionalize COFs through post-synthetic modification of bromine groups opens up a vast design space for creating materials with tailored properties for various applications, including:

-

Drug Delivery: Functional groups can be introduced to enhance drug loading capacity, control release kinetics, and target specific cells or tissues.[1][4]

-

Biocatalysis: Enzymes and other biomolecules can be covalently attached to the COF framework to create robust and recyclable biocatalysts.

-

Sensing and Diagnostics: The introduction of specific recognition motifs can lead to the development of highly sensitive and selective chemical sensors and diagnostic platforms.[30]

-

Heterogeneous Catalysis: The incorporation of catalytically active sites can transform the COF into a highly efficient and reusable heterogeneous catalyst for a variety of organic transformations.[8][31][32][33][34]

VI. Conclusion

Post-synthetic modification of bromine groups in COF linkers is a powerful and versatile strategy for the rational design and synthesis of functional porous materials. The palladium-catalyzed cross-coupling reactions, in particular, offer a robust and reliable toolbox for introducing a wide array of chemical functionalities. By carefully selecting the appropriate reaction conditions and thoroughly characterizing the resulting materials, researchers can unlock the full potential of COFs for a diverse range of applications, from fundamental research to the development of advanced materials for the pharmaceutical and biotechnology industries.

References

-

Lyle, S. J. (n.d.). Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks. eScholarship.org. Retrieved from [Link]

-

Covalent organic frameworks as heterogeneous photocatalysts for cross-coupling reactions. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Representation for the synthesis of BrCOFs and the post‐synthetic modification via Suzuki–Miyaura cross‐coupling. (n.d.). ResearchGate. Retrieved from [Link]

-

Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. (2023, September 5). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Special Issue : Applications of MOFs and COFs in Drug Delivery, Separation and Water Purification Purposes. (n.d.). MDPI. Retrieved from [Link]

-

Recent advances in covalent organic frameworks (COFs) for wound healing and antimicrobial applications. (2023, March 13). PMC. Retrieved from [Link]

-

Postsynthetically Modified Covalent Organic Frameworks for Efficient and Effective Mercury Removal. (2021, November 22). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

-

Chiral covalent organic frameworks synthesized via a Suzuki–Miyaura-coupling reaction: enantioselective recognition of d/l-amino acids. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

(PDF) Predesigned Covalent Organic Frameworks as Effective Platforms for Pd(II) Coordination Enabling Cross‐Coupling Reactions under Sustainable Conditions. (2025, October 7). ResearchGate. Retrieved from [Link]

-

Schematic representation of nucleophilic substitution reactions on.... (n.d.). ResearchGate. Retrieved from [Link]

-

Heterogeneous Catalysis by Covalent Organic Frameworks (COF): Pd(OAc)2 at COF-300 in Cross-Coupling Reactions | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Post-synthetic modification of imine-based covalent organic frameworks for sensors. (2024, March 17). ACS. Retrieved from [Link]

-

Postsynthetic functionalization of covalent organic frameworks. (2020, January 15). Oxford Academic. Retrieved from [Link]

-

Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations. (2018, September 19). MDPI. Retrieved from [Link]

-

An Ethynyl-Linked sp-Carbon-Conjugated Covalent Organic Framework through Sonogashira Cross-Coupling Reactions. (2025, June 11). PubMed. Retrieved from [Link]

-

Some of the potential biomedical applications of COFs are shown, which.... (n.d.). ResearchGate. Retrieved from [Link]

-

Palladium Nanocrystals-embedded Covalent Organic Framework (Pd@COF) as Efficient Catalyst for Heck Cross-Coupling Reaction. (n.d.). ChemRxiv. Retrieved from [Link]

-

Post-synthetic modification of covalent organic frameworks. (2019, June 12). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

Post-synthetic modification of covalent organic frameworks | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Dioxin-Linked Covalent Organic Framework-Supported Palladium Complex for Rapid Room-Temperature Suzuki–Miyaura Coupling Reaction. (2023, August 17). MDPI. Retrieved from [Link]

-

A Post-Synthetic Modification Approach to Expand MIL-101-NH 2 Functionalization. (2025, March 28). MDPI. Retrieved from [Link]

-

Nucleophilic Substitution Mechanism. (2015, May 21). YouTube. Retrieved from [Link]

-

Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Sonogashira coupling reaction with various functionalized COFs. (n.d.). ResearchGate. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

What is nucleophilic substitution?. (n.d.). Chemguide. Retrieved from [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

-

Mechanochemically Synthesized Covalent Organic Frameworks as Catalyst for Suzuki-Miyaura Coupling Reaction. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). RSC Medicinal Chemistry (RSC Publishing). Retrieved from [Link]

-

Selective Halogen-Lithium Exchange Reaction of Bromine-Substituted 25,26,27,28-Tetrapropoxycalix[11]arene. (n.d.). PubMed. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mechanochemically synthesized covalent organic frameworks as catalysts for the Suzuki–Miyaura coupling reaction. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

B. What is Nucleophilic Substitution?. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

The lithiation of fluorinated benzenes and its dependence on solvent and temperature. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

-

Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024, February 21). YouTube. Retrieved from [Link]

-

Practical and economic lithiations of functionalized arenes and heteroarenes using Cy2NLi in the presence of Mg, Zn or La halides in a continuous flow. (n.d.). PMC. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from [Link]

-

α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]

- 2. Recent advances in covalent organic frameworks (COFs) for wound healing and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. funme.njtech.edu.cn [funme.njtech.edu.cn]

- 4. mdpi.com [mdpi.com]

- 5. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Covalent organic frameworks as heterogeneous photocatalysts for cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Chiral covalent organic frameworks synthesized via a Suzuki–Miyaura-coupling reaction: enantioselective recognition of d/l-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. An Ethynyl-Linked sp-Carbon-Conjugated Covalent Organic Framework through Sonogashira Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 23. researchgate.net [researchgate.net]

- 24. Selective Halogen-Lithium Exchange Reaction of Bromine-Substituted 25,26,27,28-Tetrapropoxycalix[4]arene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 27. α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. Post-synthetic modification of imine-based covalent organic frameworks for sensors - American Chemical Society [acs.digitellinc.com]

- 31. researchgate.net [researchgate.net]

- 32. chemrxiv.org [chemrxiv.org]

- 33. researchgate.net [researchgate.net]

- 34. Mechanochemically synthesized covalent organic frameworks as catalysts for the Suzuki–Miyaura coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde (CAS: 116026-64-1) . This molecule is a critical "linchpin" intermediate, primarily used in the synthesis of Covalent Organic Frameworks (COFs), porous organic polymers, and complex pharmaceutical scaffolds.

The coupling of this substrate presents a specific dichotomy of challenges:

-

Steric Hindrance: The bromine at C2 is "sandwiched" between two ortho-formyl groups, significantly impeding the oxidative addition of Palladium.

-

Chemical Instability: The dual aldehyde functionalities are susceptible to Cannizzaro disproportionation under strong basic conditions and oxidation under aerobic conditions.

However, the 5-nitro group provides a strong electron-withdrawing effect, electronically activating the C-Br bond. This guide leverages this electronic activation while mitigating steric and stability risks through precise catalyst and base selection.

Chemical Context & Mechanistic Strategy

The "Ortho-Effect" and Electronic Push-Pull

Success with this substrate requires understanding the competition between steric hindrance and electronic activation.

-

Steric Blockade (C1/C3 Formyls): The two carbonyl oxygens create a negative dipole and physical bulk around the C2-Br bond. Standard linear phosphine ligands (like PPh3) often fail to ligate effectively during the oxidative addition step.

-

Electronic Activation (C5 Nitro): The nitro group withdraws electron density from the ring, making the C2 carbon more electrophilic. This lowers the energy barrier for the oxidative addition of Pd(0), partially compensating for the steric hindrance.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific stress points for this molecule.

Figure 1: Catalytic cycle emphasizing the steric crowding at the Oxidative Addition and Transmetallation stages.

Reaction Engineering

To overcome the steric barrier and preserve the aldehyde groups, the following parameters are strictly recommended.

Catalyst Selection

-

Standard: Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate ligand (dppf) has a large bite angle, which forces the reductive elimination step and is robust against the steric bulk of the ortho-aldehydes.

-

High-Performance (For bulky partners): Pd₂(dba)₃ + SPhos . SPhos is an electron-rich, bulky Buchwald ligand that facilitates oxidative addition into hindered aryl chlorides/bromides and stabilizes the active Pd(0) species.

Base Selection (Critical)

Avoid strong hydroxides (NaOH, KOH) which trigger the Cannizzaro reaction (disproportionation of aldehydes into alcohol/acid).

-

Recommended: K₃PO₄ (Tribasic Potassium Phosphate) or K₂CO₃ . These provide sufficient basicity for boronic acid activation without rapidly degrading the dialdehyde.

Solvent Systems[1][2][3]

-

Dioxane/Water (4:1): The "Gold Standard." Excellent solubility for the nitro-aldehyde substrate.

-

Toluene/Ethanol/Water (4:1:1): Useful if the product precipitates out, aiding in workup.

Experimental Protocols

Protocol A: The "Gold Standard" Method (Pd(dppf)Cl₂)

Best for coupling with simple phenyl or substituted phenyl boronic acids.

Reagents:

-

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)[1]

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

-

K₃PO₄ (2.0 equiv)[2]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask or a heavy-walled pressure vial. Cool under Argon flow.

-

Charging: Add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (2.0 eq) to the flask.

-

Solvent Addition: Add degassed 1,4-Dioxane and Water.

-

Note: Degas solvents by sparging with Argon for 20 mins before addition. Oxygen is the enemy of Pd(0).

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) quickly against a positive stream of Argon. Seal the vessel immediately.

-

Reaction: Heat to 85°C for 12–16 hours.

-

QC Check: Spot TLC every 2 hours. The starting bromide is usually UV active and distinct from the product.

-

-

Workup:

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The nitro group makes the product polar; expect elution around 20-40% EtOAc.

Protocol B: High-Steric Method (SPhos/Pd₂(dba)₃)

Use this if the boronic acid is also ortho-substituted (e.g., 2-methylphenylboronic acid).

Reagents:

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (8 mol%) - Ratio 1:4 Pd:Ligand is crucial.

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene / Water (10:1)

Procedure Modifications:

-

Pre-complexation: In a separate small vial, dissolve Pd₂(dba)₃ and SPhos in dry Toluene under Argon. Stir at RT for 15 mins (solution turns from purple to orange/yellow).

-

Addition: Transfer this catalyst solution via syringe to the main reaction vessel containing the substrate, boronic acid, and base.

-

Heating: This system often requires higher temperatures (100°C ) for 24 hours.

Workflow Visualization

Figure 2: Experimental workflow ensuring anaerobic conditions and proper checkpoint monitoring.

Troubleshooting & Data Analysis

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM recovered) | Catalyst deactivation (O₂) | Ensure rigorous degassing. Switch to SPhos system. |

| Black Precipitate (Pd Black) | Catalyst decomposition | Ligand loading is too low. Increase Ligand:Pd ratio or lower temperature. |

| New Spot (Low Rf) on TLC | Cannizzaro Reaction | Base is too strong. Switch from K₂CO₃ to K₃PO₄ or reduce water content. |

| Product Acetal Formation | Acidic workup/impurities | Avoid HCl washes. Use neutral silica gel for column. |

| Homocoupling of Boronic Acid | Oxidation | Too much O₂ in system. Re-degas. Add boronic acid slowly.[2] |

Analytical Checkpoints (Self-Validation)

-

1H NMR: Look for the disappearance of the doublet/singlet associated with the protons ortho to the Bromine. The aldehyde proton signal (~10 ppm) must remain a sharp singlet. If it splits or shifts, condensation has occurred.

-

IR Spectroscopy: Confirm retention of the Nitro stretch (~1530 cm⁻¹) and Carbonyl stretch (~1690 cm⁻¹).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4][3][5] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Kandambeth, S., et al. (2012). Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability. Journal of the American Chemical Society, 134(48), 19524–19527. (Demonstrates usage of similar nitro-aldehyde precursors). Link

-

BenchChem. (2025).[1] Application Notes: Suzuki Coupling Reactions Involving Sterically Hindered Bromides. Link

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Link

Sources

Application Note & Protocol: Synthesis and Application of Nitro-Functionalized Fluorescent Covalent Organic Frameworks for Chemical Sensing

Introduction: The Strategic Role of Nitro Groups in Fluorescent COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers offering unparalleled opportunities for designing functional materials from the molecular level up.[1][2] Their inherent porosity, structural regularity, and the vast library of organic building blocks make them exceptional platforms for applications in gas storage, separation, and catalysis.[3][4] A particularly exciting frontier is the development of fluorescent COFs for chemical sensing.[5]

While many COFs constructed from extended π-conjugated systems are inherently fluorescent, their emission is often quenched in the solid state due to strong interlayer π–π stacking, an effect known as aggregation-caused quenching (ACQ).[6] This guide focuses on a specific, powerful strategy: the incorporation of nitro (-NO₂) substituted linkers into the COF structure.

Nitro groups are strongly electron-withdrawing. Their inclusion serves a dual purpose:

-

Modulating Electronic Properties: The presence of nitro groups can alter the electronic landscape of the COF, influencing its inherent fluorescence and stability.

-

Creating "Turn-Off" Sensors: Nitroaromatic compounds are well-known fluorescence quenchers.[7] By building the nitro group directly into the framework, we create a material that is primed for "turn-off" sensing applications. These COFs can detect a wide range of electron-rich analytes that interact with the electron-deficient nitro-functionalized pores, leading to a measurable decrease in fluorescence intensity. This mechanism is often exploited for the highly sensitive detection of hazardous materials, such as nitroaromatic explosives or their surrogates.[5][6]

This document provides a comprehensive guide for researchers, from the fundamental design principles to detailed, field-tested protocols for the synthesis, characterization, and application of a representative nitro-substituted fluorescent COF.

Design Principles and Mechanistic Insight

Choosing the Right Building Blocks

The successful synthesis of a crystalline, fluorescent, and functional COF hinges on the judicious selection of its constituent monomers. The most common approach involves a solvothermal Schiff base condensation between an amine-based linker and an aldehyde-based linker.[8][9]

-

The Fluorescent Backbone: At least one of the monomers must be inherently fluorescent. Common choices include molecules with large, rigid π-systems like pyrene, anthracene, or tetraphenylethylene (TPE) derivatives.[5][6] These provide the foundational fluorescence that will be modulated during sensing.

-

The Nitro-Substituted Linker: The nitro functionality can be incorporated on either the amine or aldehyde linker. A common and effective strategy is to use a readily available, smaller monomer and functionalize it with one or more nitro groups. For example, 2,5-dinitro-1,4-benzenedialdehyde can serve as a powerful building block.

-

Symmetry and Reversibility: The geometry of the monomers (e.g., C2, C3, or C4 symmetry) dictates the final topology of the COF (e.g., hexagonal, rhombic). The chosen reaction chemistry, typically imine formation, must be reversible. This reversibility is crucial for "error-correction" during the crystallization process, allowing for the formation of a thermodynamically stable, ordered framework rather than an amorphous polymer.[9]

The Mechanism of Fluorescence Quenching

The primary application for nitro-substituted COFs is in fluorescence quenching-based sensing. When an analyte is introduced into the pores of the COF, it can interact with the framework and cause the fluorescence to decrease. Several mechanisms can be at play:

-

Photoinduced Electron Transfer (PET): This is the most common mechanism. The fluorescent COF acts as an excited-state electron donor, and the electron-deficient nitro groups facilitate the transfer of an electron to an electron-rich analyte upon photoexcitation. This non-radiative decay pathway competes with fluorescence, leading to quenching.[8][10] The efficiency of PET is dependent on the relative energy levels of the COF's frontier molecular orbitals (HOMO/LUMO) and those of the analyte.[8][11]

-

Förster Resonance Energy Transfer (FRET): This mechanism is possible if the emission spectrum of the COF significantly overlaps with the absorption spectrum of the analyte. Energy can be transferred non-radiatively from the excited COF to the analyte.[6][8]

-

Static Quenching: In some cases, the analyte may form a non-fluorescent ground-state complex with the COF, effectively reducing the population of fluorophores available for excitation.[6][7]

The porous and ordered nature of COFs enhances these quenching mechanisms by pre-concentrating the analyte within the framework, bringing it into close proximity with the fluorescent and nitro-functionalized struts.

Detailed Synthesis Protocol: Preparation of a Nitro-Functionalized Imine-Linked COF

This protocol details the synthesis of a representative 2D fluorescent COF, Tp-DNB-COF , via the solvothermal condensation of 1,3,5-triformylphloroglucinol (Tp) and 2,5-diamino-1,4-dinitrobenzene (DNB).

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 1,3,5-Triformylphloroglucinol (Tp) | ≥97% | Sigma-Aldrich | Store in a desiccator. |

| 2,5-Diamino-1,4-dinitrobenzene (DNB) | ≥98% | TCI Chemicals | Handle with care. |

| Mesitylene | Anhydrous, ≥99% | Sigma-Aldrich | |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Acetic Acid (Aqueous Solution) | 6 M | Fisher Scientific | Catalyst. Prepare from glacial acetic acid. |

| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | For washing. |

| Acetone | HPLC Grade | Fisher Scientific | For washing. |

| Pyrex Glass Tubes (10 mL) | - | VWR | Must be able to withstand high temperature and pressure. |

Instrumentation

-

Analytical Balance (± 0.1 mg)

-

Sonicator Bath

-

Tube Furnace or Programmable Oven (capable of maintaining 120 °C)

-

Centrifuge (capable of >8000 rpm)

-

Vacuum Oven or Schlenk Line

-

Freeze-Dryer (Lyophilizer) - Recommended for optimal activation

Step-by-Step Synthesis Procedure

Scientist's Note: The solvothermal method is the most common for COF synthesis.[9][12] It involves heating the reactants in a sealed vessel above the boiling point of the solvent to increase reaction rates and promote crystallization. The choice of solvent is critical; a mixture like mesitylene/dioxane is often used to balance monomer solubility and facilitate the reversible reactions necessary for high crystallinity.[1][2]

-

Monomer Preparation: In a 10 mL Pyrex tube, add 1,3,5-triformylphloroglucinol (Tp, 21.0 mg, 0.1 mmol) and 2,5-diamino-1,4-dinitrobenzene (DNB, 29.7 mg, 0.15 mmol).

-

Rationale: A 1:1.5 molar ratio (aldehyde:amine functional groups) is used to ensure complete reaction of the aldehyde nodes.

-

-

Solvent and Catalyst Addition: To the tube, add 1.0 mL of mesitylene, 1.0 mL of 1,4-dioxane, and 0.2 mL of 6 M aqueous acetic acid.

-

Rationale: Acetic acid acts as a catalyst for the reversible imine condensation reaction, promoting both the forward Schiff base formation and the reverse hydrolysis, which is essential for the self-healing process that leads to a crystalline product.[9]

-

-

Homogenization & Degassing: Briefly sonicate the mixture for 5-10 minutes to create a uniform suspension. Then, subject the tube to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.

-

Rationale: Degassing is crucial. Oxygen can cause side reactions at high temperatures, leading to defects in the COF structure and reduced crystallinity.

-

-

Sealing and Reaction: Using a blowtorch, carefully seal the Pyrex tube under vacuum. Place the sealed tube in a programmable oven and heat at 120 °C for 3 days.

-

Rationale: The 3-day reaction period at 120 °C provides the necessary time and energy for the thermodynamic equilibrium to be reached, favoring the formation of the ordered, crystalline COF over an amorphous polymer.[1]

-

-

Isolation and Purification: After cooling the tube to room temperature, carefully open it. Collect the resulting dark red precipitate by centrifugation (8000 rpm, 10 min).

-

Decant the supernatant.

-

Wash the solid by re-dispersing it in fresh tetrahydrofuran (THF) and centrifuging. Repeat this step three times.

-

Wash the solid by re-dispersing it in fresh acetone and centrifuging. Repeat this step three times.

-

Rationale: The washing sequence with different solvents (THF, acetone) is critical to remove any unreacted monomers, oligomers, and residual catalyst trapped within the pores.

-

-

Activation (Pore Clearing): Dry the purified powder under high vacuum at 80 °C overnight. For optimal porosity, solvent exchange with acetone followed by supercritical CO₂ drying or lyophilization (freeze-drying) from a dioxane suspension is highly recommended.

-

Rationale: Activation is the process of removing all guest molecules from the pores without causing the framework to collapse. A well-activated sample is essential for accurate characterization of porosity and for ensuring accessibility of the pores to analytes during sensing applications.

-

Synthesis Workflow Diagram

Caption: Workflow for the solvothermal synthesis of a nitro-functionalized COF.

Characterization Protocols

Thorough characterization is essential to confirm the successful synthesis of a crystalline, porous, and functional material.

Structural Characterization

| Technique | Purpose | Expected Result for Tp-DNB-COF |

| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and determine the crystal structure. | A pattern with a prominent, high-intensity peak at a low 2θ angle (e.g., ~4-5°) corresponding to the (100) plane, and other smaller peaks at higher angles. This confirms long-range crystalline order. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of imine linkages and the presence of nitro groups. | Disappearance of the N-H stretching bands (from DNB) and C=O stretching band (from Tp). Appearance of a new C=N stretching band (~1620 cm⁻¹). Presence of characteristic N-O stretching bands for the nitro group (~1530 and 1350 cm⁻¹). |

| Nitrogen Sorption Analysis (BET) | To determine the specific surface area and pore size distribution. | A Type I or Type IV isotherm, indicating a microporous or hierarchical micro-mesoporous structure. A calculated Brunauer-Emmett-Teller (BET) surface area in the range of 400-800 m²/g. Pore size distribution calculated using NLDFT methods.[13][14] |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | To visualize the morphology of the COF particles. | Images showing the particle shape and size, which can range from nanospheres to fibrous or sheet-like structures depending on the specific synthesis conditions.[15] |

Protocol: Fluorescence Spectroscopy for Sensing Applications

This protocol describes a typical titration experiment to evaluate the COF's sensing performance towards an analyte, for example, aniline (a common industrial pollutant and explosive surrogate).

-

Stock Suspension Preparation: Prepare a stable stock suspension of the activated Tp-DNB-COF in a suitable solvent (e.g., N,N-Dimethylformamide, DMF) at a concentration of 0.1 mg/mL. Sonicate for 30 minutes to ensure homogeneity.

-

Scientist's Note: The COF is insoluble. A stable, uniform suspension is required for reproducible fluorescence measurements.

-

-

Analyte Stock Solution: Prepare a stock solution of the analyte (e.g., aniline) in DMF at a concentration of 10 mM.

-

Titration Experiment:

-

In a quartz cuvette, place 2.0 mL of the COF stock suspension.

-

Record the initial fluorescence emission spectrum (e.g., Excitation wavelength λ_ex = 420 nm, Emission range = 450-700 nm).

-

Sequentially add small aliquots (e.g., 2-10 µL) of the analyte stock solution to the cuvette.

-

After each addition, mix thoroughly and wait for 1-2 minutes for the interaction to stabilize. Record the new fluorescence emission spectrum.

-

Continue this process until the fluorescence intensity no longer changes significantly (saturation).

-

-

Data Analysis (Stern-Volmer Plot):

-

Correct the fluorescence intensity for the dilution effect at each step.

-

Plot (I₀/I) vs. the concentration of the analyte [Q], where I₀ is the initial fluorescence intensity and I is the intensity after each addition.

-

According to the Stern-Volmer equation, (I₀/I) = 1 + Ksv[Q], the slope of this plot gives the quenching constant (Ksv).[7] A high Ksv value indicates a very efficient quenching process and high sensitivity.[16]

-

Application: Sensing Mechanism and Performance

The electron-deficient pores of Tp-DNB-COF, rich in nitro groups, are highly effective at detecting electron-rich aromatic amines like aniline.

Sensing Mechanism Diagram

Caption: Photoinduced Electron Transfer (PET) mechanism for fluorescence quenching.

Upon excitation, the COF can either relax by emitting light (fluorescence) or, in the presence of the aniline analyte, transfer an electron to it. This electron transfer is a non-radiative process that "turns off" the fluorescence, leading to a detectable signal. The strong electron-withdrawing nitro groups on the COF backbone facilitate this process, making the detection highly efficient.

Post-Synthetic Modification (PSM): An Alternative Strategy

An alternative to building COFs from nitro-containing monomers is to introduce the nitro groups after the COF has already been formed. This is known as post-synthetic modification (PSM).[17][18][19]

-

Strategy: A pre-formed COF with reactive sites (e.g., phenyl rings) can be treated with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) to covalently attach nitro groups to the framework.[20][21]

-

Advantages: This approach allows for the nitration of highly stable, crystalline COFs that might be difficult to synthesize directly from nitro-functionalized monomers, which can sometimes hinder crystallization.[17]

-

Challenges: PSM reactions must be carefully controlled to avoid damaging the crystalline structure of the COF. The extent of nitration can also be difficult to control precisely.[3]

Conclusion and Outlook

The incorporation of nitro-substituted linkers is a powerful and versatile strategy for developing highly sensitive fluorescent "turn-off" sensors based on Covalent Organic Frameworks. The predictable structure of COFs allows for the rational design of the pore environment, tailoring the electronic properties to target specific analytes. By following robust synthesis, purification, and characterization protocols, researchers can create materials with significant potential in environmental monitoring, homeland security, and diagnostics. Future work will likely focus on expanding the library of nitro-functionalized linkers, exploring post-synthetic methods to create even more complex sensors, and integrating these materials into practical device formats like paper-based sensors.[22]

References

- A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up prepar

- Fluorescent Covalent Organic Frameworks: A Promising Material Platform for Explosive Sensing. Frontiers in Chemistry.

- Functionalised Al(III)

- A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation.

- Fully Flexible Covalent Organic Frameworks for Fluorescence Sensing 2,4,6-Trinitrophenol and p-Nitrophenol. MDPI.

-

Nitroreductase-sensitive fluorescent covalent organic framework for tumor hypoxia imaging in cells. Chemical Communications. [Link]

- Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Molecules.

-

Supercritical Solvothermal Synthesis of Single-Crystalline Covalent Organic Frameworks and Their Applications. Accounts of Materials Research. [Link]

- Density functional theory methods for characterization of porous m

-

Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports. [Link]

- Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications.

-

Hydrazone-linked covalent organic framework functionalized with cysteine as a fluorescence sensor and Exploration of paper chip for p-nitrophenol detection. Chemosphere. [Link]

-

Preparation of fluorescent probes based on covalent organic frameworks (COFs) and their application in the detection of nitro-containing pesticide residues. Analytical Methods. [Link]

- Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of the Serbian Chemical Society.